

Spectroscopic data analysis of Phenyl 2-(phenylthio)phenylcarbamate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Phenyl 2-(phenylthio)phenylcarbamate

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Spectroscopic Analysis of Phenyl 2-(phenylthio)phenylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Phenyl 2-(phenylthio)phenylcarbamate**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The empirical formula for **Phenyl 2-(phenylthio)phenylcarbamate** is $C_{19}H_{15}NO_2S$, with a molecular weight of 321.39 g/mol. [1][2][3][4] This information is fundamental for the interpretation of the mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (1H NMR) and carbon (^{13}C

NMR) atoms.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available in search results	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **Phenyl 2-(phenylthio)phenylcarbamate**, the predicted monoisotopic mass is 321.08234 Da.

Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	322.08962
[M+Na] ⁺	344.07156
[M-H] ⁻	320.07506
[M] ⁺	321.08179

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the **Phenyl 2-(phenylthio)phenylcarbamate** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: A range sufficient to cover all proton signals (typically 0-12 ppm).

- Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

- Instrument: An NMR spectrometer equipped for ¹³C detection.
- Parameters:
 - Pulse Program: Standard proton-decoupled experiment.
 - Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: A range sufficient to cover all carbon signals (typically 0-200 ppm).
 - Referencing: The chemical shifts are referenced to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **Phenyl 2-(phenylthio)phenylcarbamate** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

- Parameters:
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - Background: A background spectrum of the clean, empty ATR crystal is collected before running the sample spectrum.

Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of **Phenyl 2-(phenylthio)phenylcarbamate** in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 $\mu\text{g/mL}$.

Data Acquisition (Electrospray Ionization - ESI):

- Instrument: A mass spectrometer equipped with an ESI source.
- Parameters:
 - Ionization Mode: Positive or negative ion mode.
 - Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
 - Capillary Voltage: Typically 3-5 kV.
 - Drying Gas: Nitrogen gas is used as a drying and nebulizing gas.
 - Mass Range: A suitable mass range is scanned to detect the molecular ion and any fragments (e.g., m/z 100-500).

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Phenyl 2-(phenylthio)phenylcarbamate**.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

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